(1-Aminocycloheptyl) acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-aminocycloheptyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-9(7-8(11)12)5-3-1-2-4-6-9;/h1-7,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFKMKDXURPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocycloheptyl) acetic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of cycloheptanone with ammonia to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with bromoacetic acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Reduction Reactions
Reduction primarily targets the amino or carboxylic acid groups. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25–50°C, 0.1–0.6 bar | Cycloheptanol derivatives | 80–90% | |
| LiAlH₄ | Anhydrous THF, reflux | 1-Aminocycloheptyl ethanol | 60–75% |
-
Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines during synthesis .
-
LiAlH₄ selectively reduces ester or amide groups to alcohols .
Oxidation Reactions
Oxidation modifies the amino group or acetic acid moiety:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C | Cycloheptanoneacetic acid | Over-oxidation observed |
| H₂O₂ | Neutral pH, RT | N-Oxide derivatives | Low yield (20–30%) |
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | Bioactivity modulation |
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | Improved lipophilicity |
Cyclization Reactions
Under acidic conditions, intramolecular cyclization forms lactams:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (concentrated) | Reflux, 6–8 hours | 7-Membered lactam | 70–85% |
| PPA (Polyphosphoric acid) | 120°C, 3 hours | Bicyclic lactam | 50–60% |
Hydrolysis Reactions
Ester or amide hydrolysis is pH-dependent:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaOH (6M) | Reflux, 4 hours | Free carboxylic acid | >95% |
| HCl (6M) | RT, 12 hours | Amino-acid hydrochloride salt | Partial decomposition |
Comparative Reactivity with Analogues
The cycloheptyl ring imparts distinct reactivity compared to cyclohexyl analogues:
| Parameter | Cycloheptyl Derivative | Cyclohexyl Derivative |
|---|---|---|
| Oxidation susceptibility | Higher | Lower |
| Lactam formation rate | Slower | Faster |
| Steric hindrance | Moderate | High |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H17NO2·HCl
- Molecular Weight: 207.7 g/mol
- Structure: The compound features a seven-membered cycloheptyl ring attached to an amino group and an acetic acid moiety, which contributes to its distinct chemical behavior.
Pharmaceutical Development
(1-Aminocycloheptyl) acetic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at managing pain and inflammation. Its ability to modulate biological pathways makes it a candidate for developing new analgesics and anti-inflammatory drugs.
- Key Insights:
- Serves as a building block in synthesizing complex organic molecules.
- Enhances the pharmacological profiles of drug candidates by improving their efficacy and safety profiles.
Neuroscience Research
The compound's interaction with neurotransmitter systems positions it as a valuable tool in studying neurological disorders. Research indicates its potential role in developing treatments for conditions such as depression and anxiety.
- Case Studies:
Biochemical Assays
In biochemical research, this compound is frequently employed to evaluate enzyme activity, providing insights into metabolic pathways that are crucial for drug discovery processes.
- Applications:
Material Science
The compound can be incorporated into polymer formulations, enhancing the mechanical properties of materials used in coatings and adhesives.
Mechanism of Action
The mechanism of action of (1-Aminocycloheptyl) acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size and Stability
- Cyclopentyl Analog: 2-(1-(Aminomethyl)cyclopentyl)acetic acid hydrochloride (C₈H₁₆ClNO₂, MW 193.67 g/mol) balances ring strain and stability, offering intermediate reactivity. Its hazard profile includes skin irritation (H315) and respiratory sensitivity (H335) .
- Cycloheptyl Derivatives: The target compound’s larger ring reduces ring strain, likely enhancing thermal stability and solubility compared to smaller rings.
Functional Group Variations
- Cyclopropyl Derivative: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (C₆H₁₂ClNO₂, MW 165.62 g/mol) features a highly strained three-membered ring, which may limit stability but increase metabolic reactivity. This contrasts with the target compound’s larger, less reactive ring .
- Thiazole-Containing Analog: N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide hydrochloride (C₁₃H₂₀ClF₂N₃OS, MW 339.83 g/mol) demonstrates how heterocyclic additions (e.g., thiazole) can modify bioactivity, a feature absent in the target compound .
Physicochemical Properties
- Solubility : Smaller rings (e.g., cyclopropyl, cyclobutyl) may exhibit higher aqueous solubility due to increased polarity, whereas the cycloheptyl group in the target compound could reduce solubility, necessitating salt forms (e.g., hydrochloride) for bioavailability .
- Molecular Weight: The target compound’s molecular weight is expected to exceed analogs (e.g., ~209 g/mol for C₉H₁₈ClNO₂), influencing its pharmacokinetic profile, such as tissue distribution and clearance rates .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogs.
Table 2. Hazard Profiles (Selected Compounds)
Biological Activity
Introduction
(1-Aminocycloheptyl) acetic acid hydrochloride, also known as 2-(1-Aminocyclohexyl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
The molecular formula of this compound is CHClNO, with a molecular weight of 176.64 g/mol. The compound features an amino group that contributes to its biological activity, particularly in interactions with biological macromolecules.
The primary mechanism of action of this compound involves its interaction with various biological targets, including:
- DNA Intercalation : The compound exhibits moderate intercalative binding to DNA, disrupting replication and potentially inducing cytotoxic effects.
- Protein Binding : It shows fluorescence quenching properties when interacting with proteins such as bovine serum albumin, indicating its ability to modulate protein functions.
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disrupts DNA replication leading to cytotoxic effects |
| Protein Binding | Alters protein function through binding interactions |
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation in breast cancer models, showing a selective toxicity towards malignant cells compared to non-cancerous cells .
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological activities. Its structural similarity to gabapentin suggests possible applications in treating neuropathic pain and anxiety disorders. In vitro studies have shown that it can modulate neurotransmitter systems, providing insights into its therapeutic potential .
Table 2: Biological Activity Overview
| Activity Type | Observed Effects |
|---|---|
| Cytotoxicity | Inhibits proliferation in cancer cell lines |
| Neuropharmacology | Modulates neurotransmitter systems; potential analgesic effects |
Case Study 1: Cancer Research
A study on the MDA-MB-231 triple-negative breast cancer cell line demonstrated that treatment with this compound resulted in significant inhibition of cell growth with an IC value indicating potent activity against tumor cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Case Study 2: Neurological Disorders
In a preclinical model assessing the effects on anxiety-like behaviors, this compound showed promise as a potential anxiolytic agent. Behavioral assays indicated reduced anxiety levels comparable to established treatments, warranting further exploration into its mechanism and efficacy .
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Pharmaceutical Development : It acts as an intermediate in synthesizing analgesics and anti-inflammatory drugs, enhancing pain management strategies .
- Biochemical Assays : Utilized for evaluating enzyme activities and metabolic pathways, aiding drug discovery processes .
- Material Science : Incorporated into polymer formulations to improve mechanical properties .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1-Aminocycloheptanol | DMF | 60 | H3PO4 | 72 | 98.5 |
| Cycloheptylamine | Ethanol | 40 | HCl gas | 65 | 97.2 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify the cycloheptane backbone (δ 1.5–2.8 ppm for methylene groups) and acetic acid moiety (δ 3.2–3.5 ppm for CH2COO<sup>-</sup>). <sup>15</sup>N NMR confirms the amine protonation state .
- IR : Stretching bands at 1700–1750 cm<sup>-1</sup> (C=O) and 2500–3000 cm<sup>-1</sup> (NH3<sup>+</sup>) validate salt formation .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]<sup>+</sup> at m/z 204.1 (calculated 204.2) .
Advanced: How do researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from variability in:
- Assay Conditions : pH (e.g., 7.4 vs. 6.8) alters ionization of the amine group, affecting receptor binding. Standardize buffers per ICH Q2(R1) guidelines .
- Cell Models : Primary cells vs. immortalized lines (e.g., HEK293) show differential uptake. Validate using orthogonal assays (e.g., radioligand binding vs. fluorescence) .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and report activity as IC50 ± SEM from ≥3 replicates .
Advanced: What in vitro models are used to study its pharmacological potential, and what are their limitations?
Methodological Answer:
- Enzyme Inhibition : Assays with purified acetylcholinesterase (AChE) measure competitive inhibition (Ki ~ 5 µM). Limitations include lack of cellular context .
- Cell-Based Toxicity : MTT assays in hepatocytes (HepG2) assess IC50 but may underestimate mitochondrial effects .
- Permeability : Caco-2 monolayers predict blood-brain barrier penetration (Papp > 1 × 10<sup>−6</sup> cm/s) but neglect transporter-mediated efflux .
Basic: How does pH affect the compound’s stability in aqueous solutions?
Methodological Answer:
- Stability Profile : At pH < 3, the hydrochloride salt dissociates, reducing solubility. At pH > 7, free base precipitation occurs. Optimal stability is observed at pH 4–6 (t90 > 30 days) .
Table 2: Stability Across pH
| pH | Degradation Products | Half-Life (Days) |
|---|---|---|
| 2 | Cycloheptanone | 7 |
| 5 | None | >30 |
| 8 | Deacetylated amine | 14 |
Advanced: What statistical methods validate dose-response relationships in enzyme inhibition studies?
Methodological Answer:
- Nonlinear Regression : Fit data to the Hill equation (R<sup>2</sup> > 0.95) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant points .
- Confidence Intervals : Report EC50 with 95% CI; overlapping intervals indicate nonsignificant differences .
Advanced: What preclinical safety assessments are recommended before in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
